Product packaging for DL-Ethionine(Cat. No.:CAS No. 67-21-0)

DL-Ethionine

Cat. No.: B555955
CAS No.: 67-21-0
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Description

DL-Ethionine (CAS 67-21-0) is the ethyl analog of the essential amino acid methionine and is a well-characterized tool for investigating hepatotoxicity, carcinogenesis, and methionine metabolism . As a methionine antagonist, it competes with methionine for adenosyl groups from ATP, leading to the formation of S-adenosylethionine instead of the universal methyl donor S-adenosylmethionine (SAMe) . This process depletes cellular ATP pools and impairs crucial transmethylation reactions for DNA, RNA, protein, and phospholipid methylation, which can disrupt cellular growth, function, and gene expression . A primary research application is its use as a dietary supplement to accelerate cholangiocarcinogenesis in vivo and to induce oxidative stress in the liver for studying the response of antioxidative enzymes and compounds like glutathione . It is also widely used to model experimental pancreatitis in animals and has been shown to inhibit intestinal protein synthesis and lipid transport, providing insights into fat absorption mechanisms . Furthermore, this compound is investigated in oncology research for its ability to create methionine dependency in tumor cells, exploring metabolic vulnerabilities in cancers such as prostate cancer and glioma . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as suspected of causing cancer (H351) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B555955 DL-Ethionine CAS No. 67-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethylsulfanylbutanoic acid
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InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
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InChI Key

GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Canonical SMILES

CCSCCC(C(=O)O)N
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Molecular Formula

C6H13NO2S
Record name DL-ETHIONINE
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DSSTOX Substance ID

DTXSID0020579
Record name dl-Ethionine
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Molecular Weight

163.24 g/mol
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Physical Description

Dl-ethionine is a white crystalline flakes. (NTP, 1992)
Record name DL-ETHIONINE
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992)
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CAS No.

67-21-0, 535-32-0, 13073-35-3
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Melting Point

516 to 523 °F (decomposes) (NTP, 1992)
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Mechanisms of Action and Biochemical Pathways

DL-Ethionine as an Anti-Methylation Agent

This compound's role as an anti-methylation agent stems from its structural similarity to methionine, a critical component in cellular methylation reactions. nih.gov This mimicry allows it to enter metabolic pathways designed for methionine, leading to the disruption of normal methylation processes.

The cornerstone of cellular methylation is S-adenosylmethionine (SAM), the universal methyl group donor for a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govwikipedia.org SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). nih.govyoutube.com this compound competitively inhibits this process. The L-enantiomer, L-ethionine, is recognized by MAT and utilized as a substrate, leading to the formation of S-adenosylethionine (SAE). nih.govaacrjournals.org

The formation of SAE is a pivotal step in this compound's anti-methylation activity. nih.govaacrjournals.org Unlike SAM, the ethyl group of SAE is a poor substrate for most methyltransferases, effectively halting the transfer of methyl groups to their intended targets. youtube.com Chronic administration of this compound has been shown to decrease the liver's capacity to accumulate S-adenosylethionine, a consequence of diminished S-adenosylethionine synthesis due to lower activity of ATP-L-methionine adenosyltransferase. nih.govaacrjournals.org

Transmethylation reactions are fundamental to numerous cellular functions. The substitution of SAM with SAE leads to a widespread inhibition of these reactions. nih.gov Research has demonstrated that ethionine inhibits the in vivo methylation of nuclear proteins, including histones. nih.gov This interference with protein methylation can alter gene expression and other cellular processes. For instance, ethionine was found to inhibit the formation of mono-, di-, and trimethyllysine, as well as dimethylarginine in nuclear proteins. nih.gov The presence of SAE instead of SAM effectively creates a bottleneck in the transmethylation pathway, leading to an accumulation of unmethylated substrates. researchgate.net

The impairment of methylation has far-reaching consequences for cellular health and function. DNA methylation is a key epigenetic mechanism for regulating gene expression; its disruption can lead to aberrant gene activation or silencing. nih.gov Similarly, the proper methylation of proteins is crucial for their function and stability. Histone methylation, for example, plays a critical role in chromatin structure and gene regulation. researchgate.net

ATP Depletion Mechanisms

Beyond its anti-methylation effects, this compound is a potent inducer of cellular ATP depletion, primarily through the very process that initiates its anti-methylation activity. nii.ac.jpnih.gov

The synthesis of SAE from ethionine and ATP is an energy-intensive process that consumes one molecule of ATP for each molecule of SAE formed. nih.govaacrjournals.orgnih.gov The critical issue arises from the slow metabolic turnover of SAE. Unlike S-adenosylhomocysteine (SAH), the product of SAM-dependent methylation, SAE is not efficiently hydrolyzed back to its precursor components. nih.gov This metabolic "trapping" of the adenosine (B11128) moiety within SAE effectively sequesters a significant portion of the cellular ATP pool in an unusable form. nih.govnih.govarshinefoodadditives.com

In studies with rats, administration of this compound led to a significant decrease in hepatic ATP levels, with one study reporting a reduction to 35.4% of the control value. nii.ac.jpnih.gov This severe decline in ATP is a direct consequence of its consumption in the formation of metabolically inert SAE. nih.govnih.gov

The depletion of ATP has profound effects on cellular energy metabolism. nih.gov A reduction in this central energy currency disrupts numerous ATP-dependent processes, including ion transport, signal transduction, and biosynthesis. nii.ac.jp The liver, a primary site of ethionine metabolism, is particularly susceptible to these energetic perturbations. nii.ac.jpnih.gov

Research has documented a range of metabolic fluctuations following ethionine administration. These include decreased levels of tricarboxylic acid (TCA) cycle intermediates, the appearance of ketone bodies in urine, and the depletion of hepatic glucose and glycogen, all indicative of impaired energy metabolism. nih.gov Furthermore, ethionine-induced ATP depletion has been shown to suppress mTOR signaling, a key regulator of cell growth and proliferation, independently of AMP-activated protein kinase (AMPK) activity. nih.gov These findings underscore the extensive metabolic reprogramming that occurs in response to the energetic stress imposed by this compound. nih.gov

ParameterControlThis compound TreatedReference
Hepatic ATP Level100%35.4% nii.ac.jpnih.gov
Bile Flow Rate100%67.5% nii.ac.jp
Initial ICG Excretion100%61.3% nii.ac.jp

Cellular Energetic Perturbations and Metabolic Fluctuations

Inhibition of Macromolecule Synthesis

The depletion of ATP by this compound is a central mechanism through which it inhibits the synthesis of essential macromolecules, including proteins and ribonucleic acid (RNA). researchgate.netoup.com These synthetic processes are highly energy-intensive, and a deficit in ATP severely curtails their efficiency.

This compound is a known inhibitor of protein synthesis. oup.comnih.govnih.gov This inhibition is closely linked to the depletion of ATP, which is necessary for the production of messenger RNA (mRNA), the template for protein synthesis. researchgate.netoup.com The disruption of protein synthesis has been observed in various tissues, including the liver and brain. nih.govnih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to nutrients, energy status, and growth factors. nih.govphysiology.org The mTOR signaling pathway is a key controller of protein synthesis. youtube.comyoutube.com Research has shown that ethionine-induced ATP depletion represses mTOR signaling in the rat liver. nih.gov This effect occurs independently of AMP-activated protein kinase (AMPK), a common sensor of cellular energy status, as ethionine administration surprisingly led to a decrease in AMPK activity despite the depletion of ATP. nih.gov

Table 3: Impact of this compound on mTOR Signaling and Protein Synthesis Initiation

ComponentEffect of this compound AdministrationConsequenceReference
mTOR SignalingRepressed/DownregulatedInhibition of a central regulator of protein synthesis nih.gov
4E-BP1 PhosphorylationDecreased (Hypophosphorylation)Increased binding to eIF4E, inhibiting translation initiation nih.gov
S6K1 PhosphorylationDecreased (Hypophosphorylation)Reduced signaling for protein synthesis nih.gov

Protein Synthesis Inhibition

Incorporation into Proteins

This compound, as an analog of the essential amino acid methionine, can be mistakenly incorporated into proteins during synthesis. nih.govnih.gov This process occurs because the cellular machinery responsible for protein synthesis, specifically the aminoacyl-tRNA synthetases, may not perfectly distinguish between methionine and its ethyl analog. The incorporation of ethionine in place of methionine can alter the structure and function of the resulting proteins. These alterations are due to the substitution of a methyl group with an ethyl group, which can affect protein folding, stability, and biological activity. nih.gov While the direct mechanism involves the translational machinery, research has also explored methods to enhance the incorporation of D-amino acids, such as the D-isomer in a this compound mixture, by using modified ribosomes. harvard.edu

Nucleic Acid Synthesis Inhibition (RNA and DNA)

This compound has been shown to be a potent inhibitor of both RNA and DNA synthesis. nih.govnih.gov The administration of this compound can lead to a significant decrease in the synthesis of liver ribonucleic acid (RNA), with inhibition rates reaching up to 90-95% in animal models. researchgate.net While it is a more potent inhibitor of RNA synthesis than protein synthesis, it also effectively inhibits DNA synthesis. nih.govnih.gov For instance, L-ethionine can completely block DNA synthesis in mitogen-stimulated lymphocytes without preventing the initial stages of cell activation. nih.gov

Effects on RNA Methylation

A key mechanism through which this compound exerts its effects is by disrupting the methylation of RNA molecules. nih.govnih.gov This interference is particularly evident in transfer RNA (tRNA), where ethionine treatment leads to a reduction of all methylated bases. nih.govoup.comnih.gov The primary product of L-ethionine in the liver, S-adenosylethionine, is a strong and selective inhibitor of specific RNA-methylases. nih.gov This leads to the formation of undermethylated tRNA. oup.com The effect is dose-dependent, and different methylated components of tRNA are affected to varying degrees. oup.comnih.gov

Accumulation of Methyl-Deficient RNA

The inhibition of RNA methylation by this compound results in the accumulation of methyl-deficient RNA. nih.gov This has been observed for both messenger RNA (mRNA) and transfer RNA (tRNA). nih.govnih.gov Liver messenger RNA isolated from rats treated with ethionine was found to be methyl-deficient and differed in its translational properties compared to mRNA from control animals. nih.gov Similarly, studies have provided evidence for the existence of specifically methyl-deficient mammalian tRNA in the liver of rats fed an L-ethionine diet, characterized by the absence of N6-dimethyladenosine. nih.gov

Methionine Antagonism and Reversal Strategies

This compound acts as an antagonist to the essential amino acid methionine. nih.gov Its structural similarity allows it to interfere with the metabolic pathways and functions of methionine. wikipedia.org This antagonism is the basis for its biochemical and physiological effects.

Competitive Inhibition with Methionine

This compound exerts its antagonistic effects primarily through competitive inhibition. nih.gov As an analog of methionine, it competes for the same enzymes and transport systems. nih.gov For example, it competes with methionine for binding to methionine adenosyltransferase, an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell. frontiersin.org This competition reduces the availability of SAM for essential methylation reactions.

Reversal of this compound-Induced Effects by Methionine Supplementation

Many of the biochemical effects induced by this compound can be reversed by the administration of methionine. nih.gov Supplementation with methionine can counteract the inhibitory effects of ethionine on protein and RNA synthesis. nih.govmdpi.com Studies have shown that dietary supplementation with methionine can alleviate the adverse effects of ethionine. For instance, the acute effect of this compound on pancreatic enzyme output in dogs was reversed by DL-methionine. nih.gov All of the inhibitory effects of ethionine exposure on DNA synthesis and RNA methylation in lymphocytes are completely reversible upon removal of ethionine and, implicitly, by the availability of methionine. nih.gov

Interactive Data Table: Summary of this compound's Biochemical Effects

Biochemical Process Effect of this compound Key Findings References
Protein Synthesis Incorporation in place of methionineAlters protein structure and function. nih.gov, nih.gov, nih.gov
RNA Synthesis Potent inhibitionCan inhibit up to 90-95% of liver RNA synthesis. nih.gov, nih.gov, researchgate.net
DNA Synthesis InhibitionCompletely inhibits DNA synthesis in certain cell types. nih.gov
RNA Methylation InhibitionReduces methylated bases in tRNA; S-adenosylethionine inhibits RNA-methylases. nih.gov, oup.com, nih.gov, nih.gov, nih.gov
Methyl-Deficient RNA AccumulationLeads to the accumulation of methyl-deficient mRNA and tRNA. nih.gov, nih.gov
Methionine Antagonism Competitive InhibitionCompetes with methionine for enzymes like methionine adenosyltransferase. nih.gov, nih.gov, frontiersin.org
Reversal of Effects Reversible by MethionineMethionine supplementation can counteract the inhibitory effects of ethionine. nih.gov, nih.gov, nih.gov, mdpi.com

Dl Ethionine in Experimental Disease Models

Hepatic Pathologies and Carcinogenesis Models

Cholangiocarcinogenesis and Hepatocellular Carcinoma Induction

Hepatic Progenitor Cell Expansion and Tumorigenicity

DL-Ethionine plays a significant role in models of chronic liver injury and hepatocarcinogenesis, particularly when administered as part of a choline-deficient, ethionine-supplemented (CDE) diet. This dietary regimen is known to induce chronic liver damage, which in turn stimulates liver progenitor cell (LPC)-mediated repair biologists.comjove.comnih.gov. Long-term administration of the CDE diet in rodents has been shown to lead to hepatocellular carcinoma (HCC) biologists.comjove.comnih.gov. Studies indicate that LPCs, also referred to as oval cells in mice, differentiate into functional hepatocytes within this model biologists.com. The CDE model is utilized to investigate hepatic steatosis, inflammation, fibrosis, and the development of HCC, often without the presence of cirrhosis jove.comnih.gov.

Research has demonstrated that LPC proliferation is a key response to this compound-induced liver injury biologists.comjove.comnih.gov. Specifically, the CDE diet leads to hepatic inflammation and LPC proliferation, which can progress to fibrosis, cirrhosis, and ultimately HCC in long-term studies biologists.com. Analysis of liver sections from mice fed CDE diets reveals an increase in pan-cytokeratin-positive (PanCK+) cells, indicative of LPCs, which migrate into the parenchyma biologists.com.

Table 1: this compound Diet and Liver Progenitor Cell (PanCK) Staining

Diet GroupPanCK Positivity (Fold Increase over Control)Source
Control1 (baseline) biologists.com
67% CDE Diet≥ 300-fold biologists.com
75% CDE Diet≥ 300-fold biologists.com

Note: PanCK positivity was significantly lower (P<0.01) in mice on the 67% CDE diet compared to the 75% CDE diet, though both regimes showed over 300-fold increase compared to controls.

Furthermore, a subpopulation of malignant and metastatic hepatocellular carcinomas in this model system has been found to comprise cells expressing multiple oval cell markers nih.gov.

Liver Regeneration Studies

This compound has been observed to significantly impair liver regeneration. In studies involving partially hepatectomized rats, a diet containing 0.20% this compound markedly depressed the extent of liver regeneration oup.com. Similarly, both the D and L forms of ethionine, when administered at 0.10% in the diet, inhibited the restoration of liver weight oup.com. The L-enantiomorph of ethionine appeared to exhibit greater toxicity in this context oup.com. Additionally, this compound administration can induce acute liver injury, leading to prompt elevations in serum alpha-fetoprotein (AFP) levels. These elevations are closely associated with hepatic injury rather than being a consequence of liver cell regeneration nih.gov.

Table 2: Effect of this compound on Liver Regeneration

Compound/DietConcentrationEffect on Liver Regeneration/WeightSource
This compound0.20%Marked depression oup.com
This compound (D and L)0.10%Inhibited restoration of liver weight oup.com

Pancreatic Pathologies

This compound is recognized for its ability to induce significant damage to the exocrine pancreas, leading to various pathological conditions, most notably pancreatitis biologists.comnih.govpancreapedia.orgpancreapedia.orgfrontiersin.orgspandidos-publications.comcapes.gov.brbmj.come-ce.org. As an analog of methionine, it acts as a pancreatic toxin frontiersin.orgscilit.comoup.com. The choline-deficient ethionine-supplemented (CDE) diet is a widely used experimental model that reliably induces severe acute pancreatitis and pancreatic damage in animals pancreapedia.orgpancreapedia.orge-ce.org.

Induction of Pancreatitis and Acinar Cell Damage

The administration of this compound, particularly in conjunction with a choline-deficient diet (CDE model), is a potent method for inducing acute pancreatitis and damaging pancreatic acinar cells biologists.compancreapedia.orgpancreapedia.orgfrontiersin.orgspandidos-publications.combmj.come-ce.org. The proposed mechanism involves this compound disrupting the phospholipid metabolism of cellular membranes, which are crucial for the intracellular transport and secretion of pancreatic enzymes pancreapedia.orgpancreapedia.org. This disruption leads to the blockage of normal exocytosis and the accumulation of zymogen granules within the cytoplasm pancreapedia.orgpancreapedia.org. Excess amino acids, including ethionine, are believed to cause acinar cell damage through endoplasmic reticulum stress, which interferes with normal protein synthesis, and potentially via mitochondrial injury and the generation of free radicals pancreapedia.org. The CDE diet model in mice is known to produce severe hemorrhagic pancreatitis with a high mortality rate pancreapedia.orgpancreapedia.orge-ce.org. This compound has also been employed to induce selective atrophy of exocrine pancreatic tissue nih.gov.

Ultrastructural Changes in Pancreatic Cells (Endoplasmic Reticulum, Mitochondria, Zymogen Granules, Golgi Apparatus)

Electron microscopy studies have detailed significant ultrastructural alterations in pancreatic acinar cells following this compound exposure nih.govnih.govresearchgate.netresearchgate.netnagoya-u.ac.jp. The most pronounced lesions are observed in the ergastoplasm (rough endoplasmic reticulum), characterized by widening, a reduction in membrane-associated ribosomes, and the formation of fine and coarse vacuoles containing disoriented membranes nih.govnih.govresearchgate.net. Cytoplasmic ribosomes not associated with membranes also decrease in number nih.govnih.gov. Nuclear changes include coarsening and clumping of chromatin, chromatin margination, and increased osmiophilia and vacuolation of the nucleolus nih.govnih.gov. After approximately eight to ten days of ethionine injections, alterations become apparent in zymogen granules, mitochondria, and the Golgi apparatus, though these changes typically manifest only after substantial damage to the acinar cells has occurred nih.govnih.govresearchgate.netresearchgate.net. These observed cellular changes are consistent with this compound's known interference with protein metabolism and suggest a disturbance in ribonucleic acid metabolism nih.govnih.gov. The ergastoplasmic alterations induced by ethionine share similarities with early lesions observed in liver parenchymal cells during fasting or following protein-free diets nih.govnih.govresearchgate.net.

Effects on Pancreatic Enzyme Secretion

This compound administration leads to a notable depression in pancreatic enzyme secretion spandidos-publications.comnih.govphysiology.orgphysiology.orgsci-hub.ruresearchgate.net. Studies in dogs have demonstrated that intravenous administration of this compound caused an immediate reduction in amylase output physiology.org. The disruption of phospholipid metabolism is implicated as a mechanism affecting the intracellular transport and secretion of pancreatic enzymes pancreapedia.orgpancreapedia.org. This compound has been shown to inhibit pancreatic enzyme secretion, correlating with acinar cell atrophy researchgate.net. In experiments involving dogs, this compound administration resulted in a significant decrease in amylase output, while the volume flow and bicarbonate output of pancreatic juice increased physiology.org. Treatment of adult rats with this compound led to a marked decline in total pancreatic amylase content, reducing it to less than 3% of control levels nih.gov. In models of CDE-induced severe acute pancreatitis (SAP), serum amylase and lipase (B570770) levels were significantly elevated, and treatment with Nardostachys jatamansi extract reduced these serum enzyme levels spandidos-publications.com.

Table 3: this compound Effect on Pancreatic Amylase Content in Rats

GroupPancreatic Amylase Content (mg)Percentage of ControlSource
Control Rats14.3 ± 1.0100% nih.gov
This compound Treated Rats (0.5% diet for 14-20 days)0.3 ± 0.1<3% nih.gov

Influence on Intestinal Absorption (e.g., Iron Absorption)

This compound-induced pancreatic damage has been shown to influence intestinal absorption, particularly that of iron. Rats that were fed a diet supplemented with this compound to induce pancreatic damage exhibited increased iron absorption from the gastrointestinal tract when compared to control animals without pancreatic damage scilit.comoup.comrupress.orgnih.gov. This enhanced iron absorption was even more pronounced when iron was concurrently added to the diet rupress.org. These findings in rats have been corroborated by similar observations in mice rupress.org. This compound is recognized as an analog of methionine, and its effect on iron absorption is linked to the pancreatic damage it causes scilit.comoup.com.

Compound List

this compound

Methionine

Choline

Adenosine (B11128) Triphosphate (ATP)

Alpha-fetoprotein (AFP)

Cerulein

L-Arginine

L-Ornithine

L-Lysine

Azaserine

Cycloleucine

β-3-thienyl-DL-alanine

β-3-furyl-DL-alanine

S-benzyl-DL-homocysteine

α-methyl-DL-methionine

S-n-propylhomocysteines

S-i-propylhomocysteines

Allylglycine

DL-methionine-DL-sulfoximine

DL-methylmethioninesulfonium chloride

Dimethyl sulfoxide (B87167)

Nardostachys jatamansi (NJ)

Risperidone

5-hydroxyindoleacetic acid (5-HIAA)

Interleukin-6 (IL-6)

Sodium taurocholate

L-Cysteine

Histidine

Phenylalanine

Tyrosine

Tryptophan

Glycine

Alanine

Leucine

Isoleucine

Serine

Threonine

Aspartic acid

Glutamic acid

Palmitoleic acid

Fatty acid ethyl ester (FAEE)

Cellular and Molecular Responses to Dl Ethionine

Cellular Stress Responses

The introduction of DL-ethionine into biological systems induces significant cellular stress, notably through disruption of the endoplasmic reticulum (ER) and by impairing the cell's ability to counteract oxidative stress. Ethionine administration has been shown to cause a decrease in the amount of rough endoplasmic reticulum in the liver. nih.gov This effect suggests an induction of ER stress, a condition where the accumulation of unfolded or misfolded proteins in the ER exceeds the organelle's processing capacity. nih.gov Such structural changes can impair protein synthesis and secretion, leading to cellular dysfunction. nih.gov

Furthermore, by antagonizing methionine, this compound disrupts the synthesis of S-adenosylmethionine (SAMe) and, consequently, the production of downstream metabolites crucial for cellular protection. nih.gov One such metabolite is glutathione (B108866), the body's primary endogenous antioxidant, which requires cysteine derived from methionine for its synthesis. mdpi.com A functional methionine deficiency created by this compound can therefore deplete glutathione stores, rendering cells more vulnerable to damage from reactive oxygen species (ROS). This impairment of the antioxidant defense system can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify them, potentially causing damage to lipids, proteins, and DNA. researchgate.netnih.gov The accumulation of fat in the liver, a condition known as hepatic steatosis, is another manifestation of the cellular stress induced by methionine deficiency, which can be mimicked by ethionine. nih.govcaringsunshine.com

Impact on Gene Expression and Regulation

This compound profoundly impacts gene expression and regulation by disrupting cellular methylation processes. In the cell, methionine is converted to S-adenosylmethionine (AdoMet or SAMe), the universal methyl group donor for the methylation of DNA, RNA, and proteins. nih.govmdpi.com this compound is similarly converted by the enzyme methionine adenosyltransferase to S-adenosylethionine (AdoEt). oup.com

Table 1: Effect of this compound on Hepatic S-adenosylmethionine (AdoMet) and S-adenosylethionine (AdoEt) Levels in Rats Data extracted from a study on weanling male rats fed this compound for 1-6 weeks. oup.com

Dietary this compoundDurationAverage AdoMet Level (µg/g liver)Average AdoEt Level (µg/g liver)
0% (Control)1-6 Weeks250
0.1%1-6 Weeks882
0.3%1-6 Weeks16.5185

Effects on Amino Acid Homeostasis

As a structural analog, this compound directly interferes with the homeostasis of methionine and other amino acids. Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org It is often the first limiting amino acid in typical grain-based animal diets, making its availability critical for protein synthesis and growth. mdpi.com

This compound competes with methionine for transport into cells and for the active sites of enzymes involved in its metabolism, most notably methionine adenosyltransferase. oup.com This competitive inhibition effectively creates a state of methionine deficiency, even when dietary intake is adequate. The consequence is a reduction in the rate of protein synthesis, as the machinery of translation is unable to incorporate methionine into growing polypeptide chains. This can lead to impaired growth and tissue repair. Furthermore, because methionine metabolism is interconnected with other amino acids and metabolic pathways (e.g., the trans-sulfuration pathway that produces cysteine), the disruption caused by this compound can have cascading effects on the cellular concentrations of other amino acids and their derivatives. mdpi.com

Interactions with Other Metabolites and Nutrients

The antagonistic action of this compound extends beyond methionine, affecting the metabolism of a variety of other crucial cellular components. Its most significant interaction is with one-carbon metabolism, a network of pathways that involves folate, vitamin B12, and vitamin B6, and is central to the synthesis of nucleotides (for DNA and RNA) and the regulation of methylation. bmj.com By disrupting the formation and utilization of AdoMet, this compound impacts the entire one-carbon cycle. oup.com

This disruption has specific, documented consequences for other metabolites. Studies have shown that ethionine administration affects enzyme levels in the liver and pancreas. nih.gov It also interferes with lipid metabolism, an effect linked to its interaction with choline. oup.com Choline-deficient diets, similar to ethionine feeding, are known to suppress hepatic AdoMet levels, leading to fat accumulation in the liver. oup.com Additionally, research has highlighted an interaction with adenine (B156593); the combined administration of this compound and adenine was shown to reduce methylated bases in liver tRNA, demonstrating a synergistic effect on disrupting RNA modification. nih.govoup.com

Cellular Differentiation and Morphogenesis Studies

The process of cellular differentiation—whereby a cell changes from one type to a more specialized one—is tightly regulated and relies on precise gene expression, which is dependent on methionine metabolism. While studies on this compound's direct impact are focused on its inhibitory effects, research into DL-methionine highlights the processes that are disrupted. Methionine is essential for myogenesis, the formation of muscle tissue. nih.govoup.com

In vitro studies using avian myoblasts have shown that while cells can proliferate in a methionine-deficient environment, the presence of methionine is critical for terminal differentiation into myotubes. researchgate.net In these studies, DL-methionine was shown to be a potential substitute for the pure L-methionine form in supporting the later stages of muscle cell differentiation. researchgate.net As a potent antagonist of methionine, this compound would be expected to inhibit these differentiation processes. By blocking the synthesis of AdoMet, this compound would prevent the necessary methylation events that regulate the expression of key myogenic transcription factors (e.g., MyoD, myogenin), thereby arresting cellular differentiation and impairing normal tissue morphogenesis. nih.govresearchgate.net

Table 2: Influence of Methionine Source on Avian Myoblast Differentiation Data based on a study comparing methionine-supplemented groups to a methionine-deficient control. researchgate.net

Methionine SourceMyotube DiameterOutcome Compared to Control
L-MethionineSignificantly GreaterSupported Terminal Differentiation
DL-MethionineSignificantly GreaterSupported Terminal Differentiation
Methionine DeficientBaselineImpaired Differentiation

Experimental Methodologies and Research Applications

Analytical and Detection Techniques in DL-Ethionine Research

The study of this compound's biological effects necessitates precise analytical and detection techniques. These methods are crucial for quantifying this compound and its metabolites, assessing their impact on cellular components, and elucidating the mechanisms of its toxicity and carcinogenicity.

Spectroscopic Analysis (e.g., NMR Spectroscopy)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in characterizing this compound and its derivatives, as well as in analyzing biological samples treated with the compound. NMR spectroscopy can provide detailed structural information, aiding in the identification and quantification of this compound and its metabolites, such as S-adenosylethionine. For instance, 1H NMR spectroscopy has been employed to monitor the time-course of metabolic events following this compound administration, revealing changes in urinary metabolites indicative of liver injury and disrupted metabolic pathways acs.org. Furthermore, NMR has been used to confirm the oxidation of this compound to ethionine-sulfoxide in chemical reactions nih.gov.

Histopathology and Morphological Assessments

Histopathological examination and morphological assessments are fundamental for understanding the tissue-level damage induced by this compound. Electron microscopy studies have revealed significant degenerative changes in pancreatic acinar cells following ethionine administration, characterized by alterations in the endoplasmic reticulum, a decrease in ribosomes, and the formation of vacuoles nih.govebi.ac.uk. These morphological changes are consistent with this compound's interference with protein and ribonucleic acid metabolism. In liver tissue, this compound has been shown to induce lipidosis and steatosis, observable through histopathology, which correlates with biochemical findings of altered lipid metabolism acs.org. These assessments are critical for establishing dose-response relationships and identifying target organs for ethionine toxicity.

Biochemical Assays for Enzyme Activity and Metabolite Levels

Biochemical assays are indispensable for quantifying the impact of this compound on cellular metabolism, including enzyme activities and metabolite concentrations. This compound is known to inhibit protein synthesis by interfering with amino acid incorporation and depleting cellular adenosine (B11128) triphosphate (ATP) levels, which are crucial for energy metabolism and various enzymatic processes researchgate.netresearchgate.net. Studies have utilized biochemical assays to measure the levels of S-adenosylmethionine (SAM) and its ethionine analog, S-adenosylethionine (SAE), in various tissues, demonstrating that this compound treatment alters these critical metabolite pools nih.gov. Furthermore, this compound has been shown to affect the activities of hepatic enzymes, such as inducing an accumulation of lipid and altering the activities of malic enzyme, lactate (B86563) dehydrogenase, and isocitrate dehydrogenase ebi.ac.uk. Assays for enzyme activity are also used to investigate the mechanisms of ethionine-induced pancreatitis, by examining changes in pancreatic enzymes and their precursors physiology.org.

Molecular Biology Techniques (e.g., Transcriptome Profiling, Gene Expression)

Molecular biology techniques provide insights into the cellular responses to this compound at the genetic and transcriptional levels. While specific details on transcriptome profiling are limited in the provided search results, studies have indicated that this compound's effects on cellular processes, such as protein and RNA synthesis inhibition, suggest significant alterations in gene expression patterns nih.govnih.gov. Research into the carcinogenicity of this compound often involves examining changes in DNA methylation, such as hypomethylation, which is mediated by alterations in S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) levels ebi.ac.uk. Investigating gene expression changes related to cellular stress responses, DNA repair mechanisms, and metabolic pathway regulation would further elucidate the molecular mechanisms underlying ethionine's biological effects.

Radiotracer Studies

Radiotracer studies are powerful tools for tracking the metabolic fate and distribution of this compound within biological systems. By synthesizing radiolabeled this compound (e.g., with isotopes like 14C or 3H), researchers can precisely follow its absorption, distribution, metabolism, and excretion. These studies are instrumental in understanding how this compound is incorporated into cellular molecules, such as S-adenosylethionine, and how it affects metabolic pathways over time. For instance, radiolabeled ethionine could be used to quantify the extent of its conversion to S-adenosylethionine in the liver and other tissues, providing direct evidence of its mechanism of action as a methionine antagonist ebi.ac.uknih.gov. Such studies are crucial for building kinetic models of ethionine metabolism and for identifying the primary sites of its action.

Comparative Studies with Methionine and Its Analogs

DL-Ethionine vs. L-Ethionine and D-Ethionine

The stereoisomers of ethionine exhibit varying degrees of biological activity, mirroring observations with methionine itself. Studies have indicated that L-ethionine is generally more potent than D-ethionine in certain biological processes. For instance, in Swiss mice, L-ethionine was found to be a more potent inhibitor of hepatic RNA synthesis compared to D-ethionine. At a dose of 20 mg/kg, L-ethionine inhibited RNA synthesis by 80%, whereas D-ethionine inhibited it by 51% after 3 hours nih.gov. Both this compound and its stereoisomers have been shown to affect protein synthesis, though with differing potencies and effects on different cellular macromolecules nih.govebi.ac.uk. In terms of toxicity, both D- and L-ethionine at 0.10% inhibited liver regeneration in rats, with the L-enantiomorph inferred to possess greater toxicity oup.com.

Broader Implications for Research

Understanding Fundamental Metabolic Processes

DL-Ethionine's primary mechanism of action involves its competition with methionine, leading to the disruption of one-carbon metabolism. This metabolic pathway is crucial for numerous cellular functions. When ethionine is present, it is utilized by the enzyme methionine adenosyltransferase to form S-adenosylethionine (SAE), an analogue of the universal methyl donor S-adenosylmethionine (SAM). The formation of SAE has two major consequences: it competitively inhibits essential transmethylation reactions and traps the adenosine (B11128) moiety, leading to a significant depletion of cellular adenosine triphosphate (ATP).

This disruption allows researchers to probe the roles of SAM-dependent processes, which are vital for the synthesis and modification of DNA, RNA, proteins, and lipids. By observing the downstream effects of ethionine administration—such as altered gene expression, impaired protein function, and changes in lipid metabolism—scientists can better understand the indispensable role of methionine and SAM in maintaining cellular homeostasis. Furthermore, ethionine interferes with the synthesis of polyamines, such as spermidine (B129725) and spermine, which are critical for cell growth, differentiation, and repair. This interference provides a model for studying the regulation and function of polyamine biosynthetic pathways.

Table 1: Comparison of Methionine and Ethionine in Metabolism

Feature L-Methionine This compound
Structure Contains a methyl group (-CH3) attached to the sulfur atom. Contains an ethyl group (-C2H5) attached to the sulfur atom.
Metabolic Product S-Adenosylmethionine (SAM), the primary methyl donor in the cell. S-Adenosylethionine (SAE), which inhibits methylation reactions.
Effect on ATP Utilizes ATP to form SAM in a regulated process. Causes severe depletion of ATP by trapping adenosine in the form of SAE.
Role in Polyamines SAM is a precursor for polyamine synthesis. The formation of SAE disrupts the normal synthesis of polyamines.

| Biological Function | An essential amino acid required for protein synthesis, methylation, and antioxidant defense. | A metabolic antagonist used in research to induce experimental pathologies. |

Models for Disease Pathogenesis and Progression

The a bility of this compound to reliably induce specific pathologies in laboratory animals has established it as a important tool for creating models of human diseases. These models are crucial for studying the underlying mechanisms of disease (pathogenesis) and for testing potential therapeutic interventions.

One of the most well-characterized applications of ethionine is in the induction of liver injury. Administration of ethionine to rodents leads to the development of fatty liver (steatosis), a condition characterized by the accumulation of triglycerides within hepatocytes. This occurs because the ethionine-induced ATP depletion impairs the synthesis of apolipoproteins, which are necessary for the export of lipids from the liver in the form of very-low-density lipoproteins (VLDL). The choline-deficient, ethionine-supplemented (CDE) diet model is a widely used method to induce chronic liver injury, fibrosis, and stimulate liver progenitor cell responses in mice, mimicking aspects of human fatty liver disease.

Furthermore, ethionine is used to create experimental models of acute pancreatitis. In animal models, ethionine administration leads to the destruction of pancreatic acinar cells, inflammation, and edema, which are characteristic features of pancreatitis. This model allows researchers to investigate the cellular and molecular events that initiate pancreatic injury and to explore the progression from acute to chronic pancreatitis. By studying these ethionine-induced disease states, scientists can gain valuable insights into the complex progression of these conditions in humans.

Table 2: Ethionine-Induced Disease Models in Research

Disease Model Organ Affected Key Pathological Features Research Application
Fatty Liver (Steatosis) Liver Accumulation of neutral fats (triglycerides) in hepatocytes, ATP depletion. Studying the mechanisms of non-alcoholic fatty liver disease (NAFLD) and impaired lipid metabolism.
Chronic Liver Injury Liver Inflammation, fibrosis, liver progenitor cell proliferation. Investigating the progression of chronic liver diseases and hepatocarcinogenesis.

| Acute Pancreatitis | Pancreas | Acinar cell necrosis, inflammation, edema, zymogen granule suppression. | Elucidating the pathogenesis of pancreatitis and testing anti-inflammatory therapies. |

Exploring Mechanisms of Carcinogenesis

This compound is a well-established hepatocarcinogen in animal models, providing a powerful tool for studying the molecular mechanisms that drive the development of liver cancer. Its carcinogenic properties are believed to stem from its multifaceted disruption of normal cellular processes.

A primary mechanism is the induction of a methyl-deficient state. The formation of S-adenosylethionine (SAE) inhibits transmethylation reactions, leading to the global hypomethylation of DNA and histones. DNA methylation is a critical epigenetic modification that regulates gene expression; its alteration can lead to the inappropriate activation of oncogenes or the silencing of tumor suppressor genes, contributing to neoplastic transformation.

Chronic administration of ethionine also causes persistent cellular injury and regenerative proliferation in the liver. This environment of ongoing cell death and division increases the likelihood of spontaneous mutations. Furthermore, the metabolic stress induced by ethionine, including ATP depletion and oxidative stress, can damage cellular macromolecules like DNA, proteins, and lipids. Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a known contributor to carcinogenesis by causing DNA damage and promoting genomic instability.

The study of ethionine-induced hepatocellular carcinoma in rats has been instrumental in tracing the antigenic pathways of liver cancer and understanding the role of presumptive hepatic stem cells (oval cells) in the neoplastic process. Research has shown that supplementing the diet with methionine can prevent the carcinogenic effects of ethionine, highlighting the critical role of methionine metabolism in protecting against liver cancer.

Table 3: Proposed Mechanisms of Ethionine-Induced Carcinogenesis

Mechanism Description Consequence
Epigenetic Alterations Formation of SAE leads to inhibition of DNA and histone methylation, causing global hypomethylation. Aberrant gene expression, including activation of oncogenes and silencing of tumor suppressor genes.
Chronic Cell Injury and Proliferation Ethionine-induced toxicity causes ongoing liver damage and subsequent compensatory cell division. Increased risk of genetic mutations during DNA replication.
ATP Depletion Trapping of adenosine as SAE severely reduces cellular energy levels. Impaired cellular functions, including DNA repair and maintenance of cellular integrity.

| Oxidative Stress | Disruption of metabolism leads to the overproduction of reactive oxygen species (ROS). | Damage to DNA, proteins, and lipids, contributing to genomic instability. |

Insights into Cellular Regulation and Signaling

By serving as a potent antagonist of methionine, this compound provides a unique lens through which to view the complex network of cellular regulation and signaling. The availability of methionine and its primary metabolite, SAM, is a critical determinant of cellular fate, influencing processes from proliferation and differentiation to autophagy and apoptosis.

The disruption of SAM-dependent methylation reactions by ethionine has far-reaching consequences for cellular signaling. Methylation is a key post-translational modification that regulates the activity of numerous proteins, including transcription factors and signaling kinases. By inhibiting these modifications, ethionine can alter the output of critical signaling pathways. For example, methionine metabolism is linked to the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Furthermore, the study of ethionine's effects helps to reveal how cells sense and respond to nutrient availability. Cells have evolved intricate mechanisms to monitor the levels of essential metabolites like methionine. When methionine metabolism is disrupted by ethionine, it triggers cellular stress responses and can induce a cell cycle arrest, providing an opportunity to study the signaling pathways that govern these checkpoints.

Ethionine-induced changes in gene expression, driven by epigenetic alterations, offer a powerful model for understanding how the metabolic state of a cell is translated into its transcriptional program. This has significant implications for developmental biology, where epigenetic reprogramming is essential, and for diseases like cancer, where both metabolic and epigenetic dysregulation are common features. By perturbing the system with this compound, researchers can uncover fundamental principles of how metabolic signals are integrated to control complex cellular behaviors.

Q & A

Q. What are standard protocols for inducing hepatic steatosis in murine models using DL-Ethionine?

this compound is commonly administered via a choline-deficient diet supplemented with 0.05–0.5% this compound (CDE model) for 3–8 weeks. Key parameters include:

  • Dosage : 0.1% this compound in feed for 6 weeks induces reproducible fatty liver in mice .
  • Controls : Pair-fed choline-sufficient diets to isolate this compound effects.
  • Validation : Histological assessment (Oil Red O staining) and lipid profiling (HPLC or GC-MS) are critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of toxic decomposition gases (e.g., sulfur oxides) .
  • Waste disposal : Collect residues in sealed containers labeled for hazardous organic waste .

Q. How does this compound interfere with hepatic methylation processes?

this compound acts as a methyl group antagonist by competing with methionine for adenosyltransferase, depleting S-adenosylmethionine (SAMe). This disrupts methylation of DNA, proteins, and lipids, leading to ATP depletion and impaired lipid metabolism .

Q. What are the primary biomarkers to monitor this compound-induced liver injury?

  • Serum markers : Elevated ALT, AST, and alkaline phosphatase .
  • Lipid peroxidation : Measure malondialdehyde (MDA) via thiobarbituric acid assay .
  • Oxidative stress : Quantify glutathione (GSH) depletion and superoxide dismutase (SOD) activity .

Advanced Research Questions

Q. How can researchers optimize this compound dosages to balance toxicity and model fidelity?

  • Dose-response studies : Test 0.05%, 0.1%, and 0.5% this compound in CDE diets over 3–8 weeks. Monitor survival rates, liver/body weight ratios, and histological changes .
  • Adaptive dosing : Gradual escalation (e.g., 0.05% → 0.2%) reduces acute toxicity while maintaining steatosis induction .

Q. How do contradictory findings on this compound’s effects across species inform experimental design?

  • Species specificity : In Agrotis ipsilon (insects), this compound delays pupation without affecting survival, whereas rodents exhibit severe hepatic ATP depletion and steatosis .
  • Metabolic divergence : Consider species-specific methionine metabolism pathways (e.g., differential expression of methionine adenosyltransferase) when extrapolating results .

Q. What methodologies address this compound-induced variability in lipidomic profiles?

  • NMR-based metabolomics : Use PARS peak alignment to resolve spectral overlaps in urine or liver extracts, enabling precise quantification of lipid metabolites (e.g., triglycerides, free fatty acids) .
  • Multivariate analysis : Apply PCA to distinguish this compound-specific lipid signatures from confounding factors (e.g., diet or genetic variability) .

Q. How can this compound be integrated with other compounds to study synergistic hepatotoxicity?

  • Co-administration : Combine with carbon tetrachloride (CCl₄) to accelerate fibrosis in NASH models. Validate via collagen deposition (Masson’s trichrome) and α-SMA immunohistochemistry .
  • Antioxidant testing : Pre-treat with flavonoids (e.g., Abrus mollis extracts) to assess rescue effects on GSH levels and lipid peroxidation .

Q. What molecular mechanisms underlie this compound’s repression of mTOR signaling?

this compound depletes ATP, activating AMPK, which phosphorylates and inhibits mTORC1. This suppresses SREBP-1c-mediated lipogenesis, exacerbating hepatic lipid accumulation. Confirm via Western blot for phospho-AMPKα (Thr172) and mTOR (Ser2448) .

Q. How do genetic models (e.g., HSS knockout mice) enhance this compound-based NASH studies?

  • Mechanistic insight : HSS−/− mice on CDE diets exhibit accelerated steatohepatitis due to impaired hepatocyte regeneration. Use RNA-seq to identify HSS-regulated pathways (e.g., TGF-β1, TNF-α) .
  • Therapeutic screening : Test PPAR-α agonists in HSS−/− models to evaluate efficacy in restoring lipid homeostasis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.